molecular formula C18H19N3O2 B5762239 ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE

ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE

Cat. No.: B5762239
M. Wt: 309.4 g/mol
InChI Key: NOSGJRCODXUOAO-UHFFFAOYSA-N
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Description

ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties

Mechanism of Action

The mechanism of action of ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE can be compared with other benzimidazole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity .

Properties

IUPAC Name

ethyl 4-[(1-methylbenzimidazol-2-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-23-18(22)13-8-10-14(11-9-13)19-12-17-20-15-6-4-5-7-16(15)21(17)2/h4-11,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSGJRCODXUOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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